molecular formula C6H13NO2 B3244594 3-(Propylamino)propanoic acid CAS No. 16270-07-8

3-(Propylamino)propanoic acid

Cat. No.: B3244594
CAS No.: 16270-07-8
M. Wt: 131.17 g/mol
InChI Key: IRIOFUVLMGOLFE-UHFFFAOYSA-N
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Description

3-(Propylamino)propanoic acid is a propanoic acid derivative featuring a propylamino group (-NH-CH2CH2CH3) attached to the β-carbon (C3) of the carboxylic acid backbone. These compounds share a common propanoic acid scaffold but differ in substituent groups, which critically influence their chemical properties and bioactivities .

Properties

IUPAC Name

3-(propylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-2-4-7-5-3-6(8)9/h7H,2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIOFUVLMGOLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propylamino)propanoic acid typically involves the reaction of propanoic acid with propylamine. The reaction can be carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then purified through recrystallization or distillation to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(Propylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: 3-(Propylamino)propanoic acid is used as a building block in organic synthesis. It can be used to synthesize various derivatives and analogs for research purposes.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and metabolic pathways involving amino acids.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-(Propylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxyl group can participate in acid-base reactions, affecting the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Substituent Groups and Associated Bioactivities
Compound Name Substituent Key Bioactivity/Application Source/Context References
3-(Propylamino)propanoic acid Propylamino (-NHCH2CH2CH3) Hypothetical: Potential antimicrobial or drug design Synthetic analog -
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid Dichlorohydroxyphenyl Antimicrobial (E. coli, S. aureus) Marine Streptomyces spp.
3-(Methylthio)propanoic acid methyl ester Methylthio (-SMe), methyl ester Aroma contributor in pineapples Tainong No. 4 pineapple
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives 4-Hydroxyphenylamino Anticancer, antimicrobial Synthetic derivatives
3-(2-Thienyl)propanoic acid Thienyl (aromatic heterocycle) Research applications (unspecified) High-purity chemical supplier
3-[Ethyl(methyl)amino]propanoic acid Ethyl(methyl)amino Pharmaceutical intermediate Synthetic chemistry
Key Findings :
  • Antimicrobial Activity: Chlorinated phenyl derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) exhibit selective antimicrobial effects against Gram-positive and Gram-negative bacteria, likely due to enhanced membrane permeability from electronegative substituents .
  • Aroma Contributions: 3-(Methylthio)propanoic acid esters are critical aroma compounds in pineapples, with odor thresholds as low as 7 µg·kg−1 for the ethyl ester . Their sulfur-containing groups enhance volatility and sensory impact.
  • Anticancer Potential: Derivatives like 3-((4-hydroxyphenyl)amino)propanoic acid demonstrate structure-dependent cytotoxicity, attributed to their ability to disrupt eukaryotic biochemical pathways shared with fungi .
  • Structural Flexibility: Amino-substituted derivatives (e.g., 3-[ethyl(methyl)amino]propanoic acid) are versatile intermediates in drug synthesis, leveraging amino groups for hydrogen bonding and solubility modulation .

Structural and Functional Comparisons

Structural Insights :
  • The propylamino group in this compound may enhance solubility in aqueous environments compared to nonpolar substituents like phenyl groups.
  • Methylthio esters, with their sulfur atoms, exhibit higher volatility, making them ideal for flavor and fragrance applications .

Biological Activity

3-(Propylamino)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure and Properties

This compound, also known as propylaminopropanoic acid, features a propylamine group attached to a propanoic acid backbone. This structure is significant as it influences the compound's interactions with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance, the derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising activity against multidrug-resistant pathogens, including:

PathogenMinimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus1 - 8 µg/mL
Vancomycin-resistant Enterococcus faecalis0.5 - 2 µg/mL
Gram-negative pathogens (e.g., E. coli)8 - 64 µg/mL
Drug-resistant Candida species8 - 64 µg/mL

These findings suggest that modifications to the structure of propanoic acid derivatives can enhance their antimicrobial properties, making them potential candidates for new antibiotics targeting resistant strains .

Anticancer Activity

The anticancer properties of this compound derivatives have also been investigated. A study focusing on various derivatives demonstrated that certain compounds could significantly reduce the viability of A549 non-small cell lung cancer cells:

CompoundCell Viability Reduction (%)
Compound 2050
Doxorubicin (DOX)Standard Control
Cisplatin (CP)Standard Control

The most promising derivative exhibited potent antioxidant properties alongside its cytotoxic effects, indicating a dual mechanism that could be leveraged for therapeutic applications .

The biological activity of this compound derivatives can be attributed to several mechanisms:

  • Antimicrobial Action : The compounds disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival.
  • Antioxidant Properties : Certain derivatives exhibit strong radical scavenging abilities, which may protect normal cells from oxidative stress while targeting cancer cells .
  • Cell Signaling Pathways : Some studies indicate that these compounds may modulate key signaling pathways involved in inflammation and cancer progression, such as NF-κB .

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation utilized a library of synthesized derivatives against WHO priority pathogens. The results revealed several compounds with significant activity against resistant strains, highlighting the importance of structural modifications in enhancing efficacy .
  • Anticancer Screening : Another study evaluated the cytotoxic effects of various derivatives on A549 cells compared to standard chemotherapy agents. The results indicated that specific modifications could lead to enhanced selectivity towards cancer cells while minimizing toxicity to normal cells .

Q & A

Basic: What are the standard protocols for synthesizing 3-(Propylamino)propanoic acid in laboratory settings?

Methodological Answer:
The synthesis typically involves coupling propylamine with a β-propanoic acid derivative. A common approach is reductive amination using sodium cyanoborohydride (NaBH3CN) to stabilize the intermediate Schiff base, followed by acid-catalyzed cyclization or purification via column chromatography. Reaction conditions (e.g., pH, temperature) must be tightly controlled to avoid side reactions like over-alkylation. For characterization, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical to confirm structural integrity .

Basic: How should researchers ensure safe handling and storage of this compound?

Methodological Answer:
Follow industrial hygiene protocols:

  • Engineering Controls: Use fume hoods to minimize inhalation exposure during synthesis .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Storage: Store in airtight containers at room temperature, away from oxidizers. Label containers with hazard warnings (e.g., "Irritant") .
  • Spill Management: Neutralize spills with inert absorbents (e.g., sand) and dispose of as hazardous waste .

Advanced: How can researchers resolve discrepancies in yield outcomes during synthesis under varying reaction conditions?

Methodological Answer:

Variable Screening: Use a factorial design to test parameters (e.g., solvent polarity, reaction time). Polar aprotic solvents like DMF may improve amine reactivity but could increase side products .

Kinetic Analysis: Monitor reaction progress via thin-layer chromatography (TLC) or in situ infrared (IR) spectroscopy to identify rate-limiting steps.

Byproduct Identification: Employ liquid chromatography-mass spectrometry (LC-MS) to detect impurities (e.g., dimerization products) and adjust stoichiometry or catalyst loading .

Reproducibility: Standardize reagent purity (e.g., anhydrous solvents) and moisture control, as water can hydrolyze intermediates .

Advanced: What methodologies are recommended for characterizing the metabolic pathways of this compound in biological systems?

Methodological Answer:

Isotopic Labeling: Use 13C^{13}\text{C}- or 15N^{15}\text{N}-labeled compounds to trace metabolic fate in vitro or in vivo .

Metabolite Profiling: Apply ultra-high-performance liquid chromatography (UHPLC) coupled with tandem MS (MS/MS) to identify phase I/II metabolites (e.g., sulfated or glucuronidated derivatives) .

Enzyme Assays: Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) or aminotransferases using recombinant enzymes and cofactor-supplemented buffers .

Microbiome Studies: Analyze fecal samples from animal models to assess gut microbiota-mediated transformations (e.g., dehydroxylation to 3-(4-hydroxyphenyl)propanoic acid) .

Basic: What analytical techniques are critical for verifying the purity of this compound?

Methodological Answer:

  • Chromatography: Reverse-phase HPLC with UV detection (λ = 210–254 nm) to quantify purity (>95%).
  • Spectroscopy:
    • 1H^1\text{H} and 13C^{13}\text{C} NMR: Confirm absence of residual solvents (e.g., DMSO) or unreacted amines.
    • Fourier-transform infrared (FTIR): Validate functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}) .
  • Elemental Analysis: Verify C/H/N ratios to detect inorganic impurities .

Advanced: How can researchers address contradictory data in receptor-binding studies involving this compound?

Methodological Answer:

Assay Validation: Ensure consistency in receptor source (e.g., recombinant vs. native proteins) and buffer composition (e.g., ionic strength, pH 7.4) .

Competitive Binding Experiments: Use radiolabeled ligands (e.g., 3H^3\text{H}-GABA) to quantify displacement curves and calculate IC50_{50} values.

Control for Stereochemistry: Verify enantiomeric purity, as D/L isomers may exhibit divergent binding affinities .

Data Normalization: Correct for nonspecific binding using blank samples and statistical tools (e.g., Grubbs’ test for outliers) .

Basic: What are the key considerations for designing toxicity assays for this compound?

Methodological Answer:

  • Cell Line Selection: Use hepatocyte models (e.g., HepG2) for metabolic toxicity or neuronal cells (e.g., SH-SY5Y) for neuroactivity studies .
  • Dose Range: Perform preliminary MTT assays to determine IC50_{50} values, ensuring concentrations align with physiological relevance.
  • Oxidative Stress Markers: Measure reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA) and correlate with glutathione depletion .

Advanced: How can computational modeling enhance the study of this compound’s interactions with biological targets?

Methodological Answer:

Molecular Docking: Use AutoDock Vina to predict binding poses with receptors (e.g., NMDA or GABAA_A receptors) based on crystallographic data .

Quantum Mechanics/Molecular Mechanics (QM/MM): Simulate reaction pathways for covalent modifications (e.g., Schiff base formation) .

Pharmacophore Mapping: Identify critical functional groups (e.g., amine, carboxylate) for target engagement using Schrödinger Suite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Propylamino)propanoic acid

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